molecular formula C18H16ClN3O B2961265 N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 338953-57-4

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B2961265
CAS RN: 338953-57-4
M. Wt: 325.8
InChI Key: JVEBKVBVIZSXGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as AG-041R and belongs to the class of isoquinolinecarboxamides.

Scientific Research Applications

Interaction with Peripheral Benzodiazepine Receptors

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its binding affinity to peripheral benzodiazepine receptors, highlighting its potential role in modulating various physiological and pathological processes. For instance, a study differentiated between two ligands for peripheral benzodiazepine binding sites, demonstrating the unique thermodynamic profiles and suggesting potential antagonistic or agonistic roles depending on the ligand, which could help elucidate the physiological relevance of these sites (Le Fur et al., 1983).

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide have been explored to enhance our understanding of its chemical properties and potential applications. For example, studies on the synthesis of soluble polyimides from related monomers have provided insights into materials science applications, including the production of transparent, tough, and flexible films (Imai et al., 1984).

Potential Therapeutic Applications

Research has also delved into the potential therapeutic applications of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, particularly in the context of enhancing apoptotic cell death in various cellular models. This effect has been observed to be independent of the compound's interaction with the mitochondrial benzodiazepine receptor, suggesting alternative mechanisms of action, such as modulation of the oncogene Bcl-2, which could have implications for cancer therapy (Campanella et al., 2008).

Antimicrobial Activities

Furthermore, some derivatives have been evaluated for their antimicrobial activities, providing a basis for the development of new antibacterial and anticancer agents. Studies have synthesized and tested various compounds for their effectiveness against microbial strains, offering promising leads for pharmaceutical research (Patel & Shaikh, 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-5-7-15(8-6-14)21-18(23)22-12-10-13-3-1-2-4-16(13)17(22)9-11-20/h1-8,17H,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBKVBVIZSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

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